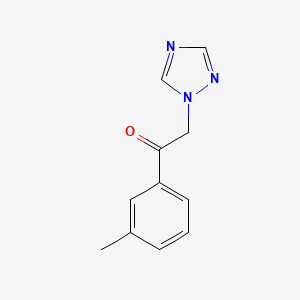
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzaldehyde and 1H-1,2,4-triazole.
Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(3-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(3-Methylphenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one
Uniqueness
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the 1H-1,2,4-triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
114371-31-2 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O/c1-9-3-2-4-10(5-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
HCIGIOOIISPLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
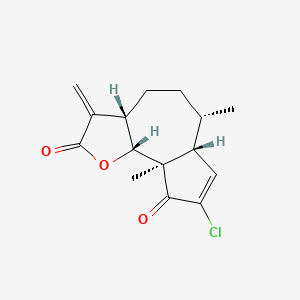
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

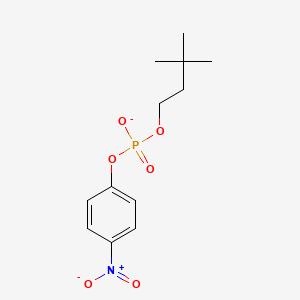
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
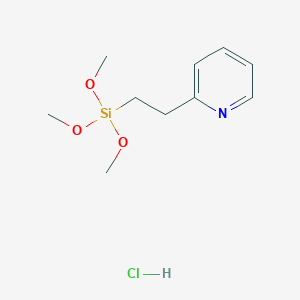

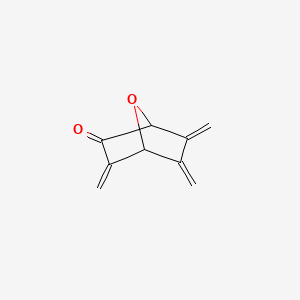
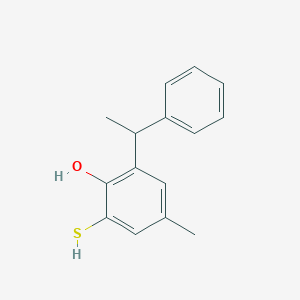
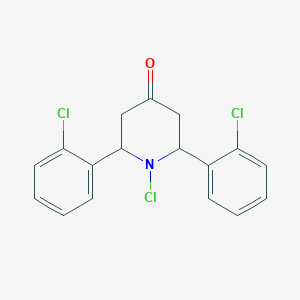
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
